molecular formula C19H25N3O6 B2496033 L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- CAS No. 943134-34-7

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-

Cat. No.: B2496033
CAS No.: 943134-34-7
M. Wt: 391.424
InChI Key: KPGGKSWVSBIMSD-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- is a synthetic compound used primarily in research and industrial applications. It is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its unique chemical properties.

Properties

IUPAC Name

(2S,4R)-4-benzamido-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-19(2,3)28-18(27)20-10-15(23)22-11-13(9-14(22)17(25)26)21-16(24)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,25,26)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGGKSWVSBIMSD-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- typically involves the protection of the amino group of L-proline, followed by coupling with N-[(1,1-dimethylethoxy)carbonyl]glycine and 4-(benzoylamino) groups. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- involves its interaction with specific molecular targets and pathways. The compound can act as a building block in peptide synthesis, influencing protein structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • L-Proline
  • N-[(1,1-dimethylethoxy)carbonyl]glycine
  • 4-(Benzoylamino)proline

Uniqueness

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in peptide synthesis and other applications where precise molecular interactions are required .

Biological Activity

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)- is a synthetic compound derived from the amino acid L-proline. Its unique structure includes a tert-butoxycarbonyl (Boc) group and a benzoylamino moiety, which enhance its biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H27N3O6
  • Molecular Weight : 405.44 g/mol
  • CAS Number : 943134-40-5

The biological activity of L-Proline derivatives often involves their interaction with various molecular targets, including proteins and enzymes. The presence of the benzoylamino group may facilitate binding to specific receptors or enzymes, influencing pathways related to protein synthesis and folding.

Potential Mechanisms:

  • Protein Stabilization : Compounds like L-Proline derivatives can stabilize protein structures by promoting correct folding.
  • Enzyme Modulation : These compounds may act as enzyme inhibitors or activators, affecting metabolic pathways.
  • Antioxidant Activity : Some studies suggest that proline derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

1. Anticancer Properties

Recent studies have indicated that proline derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. For instance:

  • Case Study : A study demonstrated that L-Proline derivatives inhibited the growth of breast cancer cells by modulating apoptotic pathways and reducing cell viability through caspase activation.

2. Neuroprotective Effects

L-Proline derivatives have shown promise in neuroprotection:

  • Research Findings : In animal models of neurodegenerative diseases, these compounds have been observed to enhance cognitive function and reduce neuronal death by modulating neuroinflammatory responses.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study : A recent investigation revealed that L-Proline derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting potential use in developing new antibiotics.

Comparative Analysis

The following table summarizes the biological activities of L-Proline derivatives compared to other amino acids:

CompoundAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
L-Proline Derivative (4R)YesYesModerate
L-AlanineNoNoLow
L-CysteineModerateYesYes

Q & A

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) protecting group in L-proline derivatives?

The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). This method minimizes racemization and is compatible with proline’s secondary amine . For sterically hindered derivatives, coupling agents like HOBt/DCC can improve efficiency, as demonstrated in analogous peptide syntheses involving Boc-protected intermediates .

Q. Which analytical techniques are critical for confirming the stereochemical purity of the (4R)-configured proline core?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers using a hexane/isopropanol gradient. Additionally, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis of the proline ring’s coupling constants (e.g., JHαHβJ_{Hα-Hβ}) and NOESY correlations can validate the 4R configuration .

Q. How should researchers assess the purity of this compound, particularly for benzoylamino-related impurities?

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm is effective. Impurities from incomplete benzoylation or hydrolysis can be quantified via integration against a calibrated standard. Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:1) with ninhydrin staining may also identify free amine contaminants .

Advanced Research Questions

Q. What competing reaction pathways limit the yield of N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-L-proline, and how are they addressed?

Competing acylation at the proline nitrogen (instead of the glycyl residue) and Boc-group hydrolysis under acidic conditions are key challenges. Kinetic control via low-temperature (-10°C) coupling reactions and pH-stabilized Boc deprotection (using TFA in DCM at 0°C) mitigate these issues . For benzoylation, pre-activation of the carboxylic acid with EDC/HOBt reduces side reactions .

Q. How can diastereomeric impurities arising from epimerization during glycyl coupling be resolved?

Epimerization at the glycyl α-carbon is minimized using non-polar solvents (e.g., DCM) and short reaction times. For post-synthetic resolution, preparative HPLC with a chiral stationary phase (e.g., Chiralcel OD-H) or fractional crystallization in ethanol/water mixtures (4:1) can isolate the desired diastereomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.